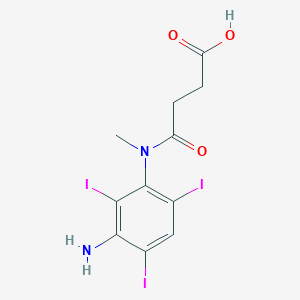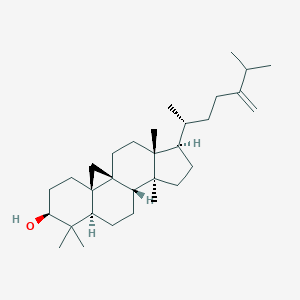
24-Methylenecycloartanol
Overview
Description
24-Methylenecycloartanol is a pentacyclic triterpenoid compound that is characterized by a hydroxy group at position 3β. It is found in various plant species, including Euphorbia, Epidendrum, Psychotria, and Sideritis . This compound has garnered attention due to its potential antidiabetic properties and its role in traditional medicine .
Mechanism of Action
Target of Action
24-Methylenecycloartanol is a pentacyclic triterpenoid that can be isolated from several plant species including Euphorbia, Epidendrum, Psychotria, and Sideritis . It has been found to have significant glucose-lowering activity , suggesting that its primary targets may be involved in glucose metabolism.
Mode of Action
It is known that it interacts with its targets to modulate glucose metabolism
Biochemical Pathways
This compound likely affects the biochemical pathways involved in glucose metabolism
Result of Action
The primary known effect of this compound is its glucose-lowering activity . This suggests that it may have potential applications in the management of diabetes .
Biochemical Analysis
Cellular Effects
24-Methylenecycloartanol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-cancer effects on human breast and lung cancer cells . It also showed significant glucose-lowering activity in oral glucose tolerance tests .
Temporal Effects in Laboratory Settings
It has been isolated and identified in various barley cultivars , suggesting that it may have stability and long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a cyclized intermediate from 2,3-oxidosqualene to the steroid skeleton along the biosynthetic pathway of the phytosterols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 24-Methylenecycloartanol can be isolated from plant sources through a series of extraction and purification steps. For instance, it has been isolated from the hexane extract of the stem bark of Ficus krishnae by activity-guided isolation and characterized by nuclear magnetic resonance (NMR) and mass spectroscopy . The isolation process typically involves sequential extraction with solvents such as hexane, methanol, and water, followed by chromatographic techniques to purify the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from plant materials. The process may include solvent extraction, distillation, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 24-Methylenecycloartanol undergoes various chemical reactions, including oxidation, reduction, and isomerization. For example, it can isomerize upon heating, involving protonation, tertiary carbocation intermediates, and deprotonation steps .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Isomerization: This reaction may occur under thermal conditions, often at temperatures above 250°C.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, isomerization of this compound can result in different structural isomers .
Scientific Research Applications
24-Methylenecycloartanol has several scientific research applications:
Chemistry: It is used as a marker in studies involving plant sterols and triterpenoids.
Industry: It is used in the food industry as a marker for the presence of refined olive oil.
Comparison with Similar Compounds
Cycloartenol: Another pentacyclic triterpenoid with similar biological activities.
24-Methylenecycloartanyl ferulate: A related compound found in barley with potential health benefits.
Uniqueness: 24-Methylenecycloartanol is unique due to its specific structure and the presence of a methylene group at position 24, which distinguishes it from other triterpenoids.
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQMRXFDYJGII-UEBIAWITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932442 | |
| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-09-8 | |
| Record name | 24-Methylenecycloartanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 24-Methylene cycloartanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24-METHYLENECYCLOARTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI34181G3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


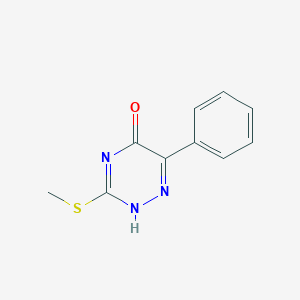
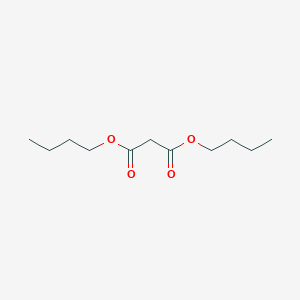

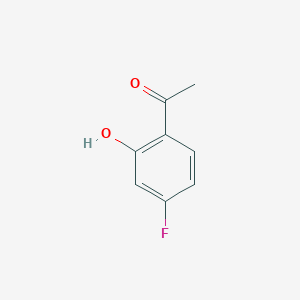



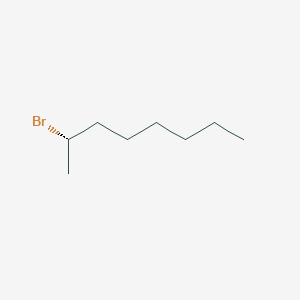
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)



